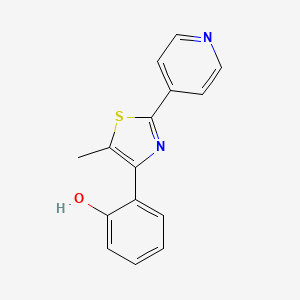![molecular formula C21H17ClN2O4S B2884924 5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-70-2](/img/structure/B2884924.png)
5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a dibenzo[b,f][1,4]oxazepin ring, and a chloro and methyl substituents .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a dibenzo[b,f][1,4]oxazepin ring system, which is a type of polycyclic compound . This ring system is fused with a benzenesulfonamide moiety, and there are chloro and methyl substituents attached .Wissenschaftliche Forschungsanwendungen
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . Specifically, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses. The compound’s potential to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents.
Anti-inflammatory Applications
The structural framework of indole is found in many synthetic drug molecules with anti-inflammatory properties . The compound’s unique structure could be synthesized and screened for anti-inflammatory pharmacological activities, contributing to the development of new therapeutic agents.
Anticancer Activity
Indole derivatives are known for their anticancer properties . The compound’s molecular structure could be utilized in the synthesis of new derivatives to be tested for their efficacy in inhibiting cancer cell growth and proliferation.
Antimicrobial and Antitubercular Effects
The bioactive aromatic compounds containing the indole nucleus have shown significant antimicrobial and antitubercular activities . Research into the compound’s applications could focus on developing new treatments for bacterial infections and tuberculosis.
Antidiabetic Potential
Indole scaffolds are present in compounds with antidiabetic effects . The compound could be explored for its potential to act as an antidiabetic agent, possibly by influencing insulin release or glucose metabolism.
Antimalarial Applications
Indole derivatives have been used in the treatment of malaria . The compound could be investigated for its potential use in antimalarial drugs, possibly offering a new avenue for combating this disease.
Anticholinesterase Activity
Compounds with an indole base have been associated with anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s . The compound could be researched for its potential to inhibit cholinesterase, which might help in managing symptoms of such diseases.
Antioxidant Properties
Indole-based compounds are also recognized for their antioxidant properties . The compound could be studied for its ability to neutralize free radicals, which may lead to the development of new antioxidant therapies.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-7-8-14(22)11-20(13)29(26,27)23-15-9-10-18-16(12-15)21(25)24(2)17-5-3-4-6-19(17)28-18/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJHTEUOLRNWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



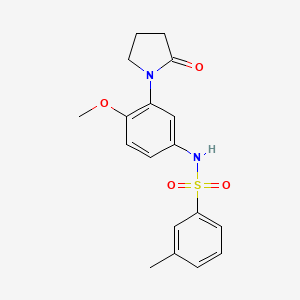

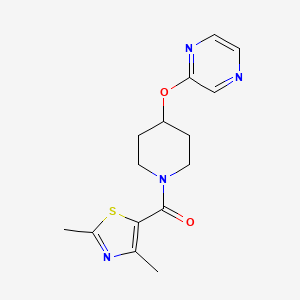
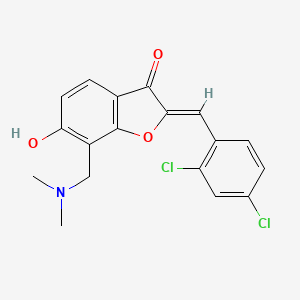
![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
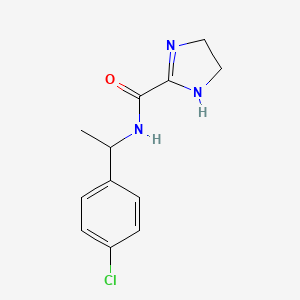
![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)
